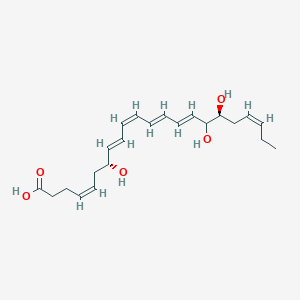

(4Z,7R,8E,10Z,12E,14E,17S,19Z)-7,16,17-Trihydroxydocosa-4,8,10,12,14,19-hexaenoic acid

Description

(4Z,7R,8E,10Z,12E,14E,17S,19Z)-7,16,17-Trihydroxydocosa-4,8,10,12,14,19-hexaenoic acid (hereafter referred to by its common name, 17-epi-resolvin D2 or AT-RvD2) is a specialized pro-resolving mediator (SPM) derived from docosahexaenoic acid (DHA). It is enzymatically biosynthesized via aspirin-triggered pathways involving acetylated cyclooxygenase-2 (COX-2) or lipoxygenases (ALOXs) . Structurally, it features:

- Three hydroxyl groups at positions 7R, 16R, and 17S.

- Six double bonds with defined stereochemistry: 4Z,8E,10Z,12E,14E,19Z.

- Molecular formula: C22H32O5 (molecular weight: 376.49 g/mol).

AT-RvD2 is part of the resolvin D family, which plays critical roles in resolving inflammation, promoting tissue repair, and modulating immune responses . Its aspirin-triggered origin enhances metabolic stability compared to non-aspirin-derived resolvins, extending its bioactivity .

Properties

CAS No. |

82864-77-5 |

|---|---|

Molecular Formula |

C5H8O6 |

Molecular Weight |

164.11 g/mol |

IUPAC Name |

2,4-dihydroxypentanedioic acid |

InChI |

InChI=1S/C5H8O6/c6-2(4(8)9)1-3(7)5(10)11/h2-3,6-7H,1H2,(H,8,9)(H,10,11) |

InChI Key |

FTWPXBYNGOWCHI-UHFFFAOYSA-N |

SMILES |

CCC=CCC(C(C=CC=CC=CC=CC(CC=CCCC(=O)O)O)O)O |

Isomeric SMILES |

CC/C=C\C[C@@H](C(/C=C/C=C/C=C\C=C\[C@@H](C/C=C\CCC(=O)O)O)O)O |

Canonical SMILES |

C(C(C(=O)O)O)C(C(=O)O)O |

physical_description |

Solid |

Origin of Product |

United States |

Preparation Methods

Enzymatic Biosynthesis from Docosahexaenoic Acid (DHA)

The primary and most studied method for preparing RvD2 is through enzymatic conversion of DHA, a polyunsaturated fatty acid abundant in fish oils. This biosynthesis is catalyzed by lipoxygenases (LOX), cyclooxygenases (COX), and related enzymes in a stereospecific manner.

-

- 15-Lipoxygenase (15-LOX): Initiates oxygenation of DHA, producing hydroperoxy intermediates.

- 5-Lipoxygenase (5-LOX): Further oxygenates hydroperoxy intermediates into di- and tri-hydroxy derivatives.

- Cyclooxygenase-2 (COX-2): In aspirin-triggered pathways, acetylated COX-2 converts DHA to 17R-hydroxy intermediates leading to RvD2 formation.

-

- DHA undergoes initial oxygenation by 15-LOX to form 17S-hydroperoxy-DHA.

- 5-LOX acts on this intermediate, producing a 7S,16R,17S-trihydroxydocosahexaenoic acid structure.

- The stereochemistry is tightly controlled enzymatically to yield the specific (4Z,7R,8E,10Z,12E,14E,17S,19Z) configuration of RvD2.

This enzymatic synthesis is highly regio- and stereospecific, essential for the biological activity of RvD2.

Chemical Synthesis Approaches

Due to the complexity of the molecule, total chemical synthesis of RvD2 is challenging but has been achieved in research settings to provide material for biological studies.

Key Features of Chemical Synthesis:

- Multiple stereocenters and conjugated double bonds require stepwise construction.

- Use of stereoselective reagents and protecting groups to control the configuration at carbons 7, 16, 17, and 19.

- Incorporation of Z/E geometry at double bonds through selective olefination reactions.

-

- Construction of the carbon backbone with appropriate functional groups.

- Introduction of hydroxyl groups via stereoselective oxidation or hydroboration-oxidation.

- Final deprotection and purification steps to isolate the target compound.

While detailed synthetic routes are published in specialized organic chemistry literature, this approach is less common due to the availability of enzymatic and semi-enzymatic methods.

Semi-Enzymatic Preparation Using Lipoxygenase Enzymes

A practical method involves using purified lipoxygenase enzymes, such as soybean lipoxygenase, to oxidize DHA under controlled conditions.

-

- DHA is incubated with soybean lipoxygenase under oxygenated conditions.

- This yields hydroperoxy intermediates, which can be further processed enzymatically or chemically to produce RvD2.

- Reaction parameters such as pH, temperature, and oxygen concentration are optimized to maximize yield and specificity.

-

- Mild reaction conditions preserving stereochemistry.

- Avoids harsh chemical reagents.

- Scalable for preparative purposes.

Novel Sulfido-Conjugated Derivatives and Their Preparation

Recent research has identified sulfido-conjugated derivatives of resolvins, including RvD2, which exhibit enhanced biological activities such as tissue regeneration.

-

- These derivatives are formed in vivo during infection resolution via enzymatic conjugation with glutathione or cysteinylglycine.

- In vitro, human phagocytes convert 17-hydroperoxy-DHA to these sulfido-conjugates.

- Isolation from biological samples involves chromatographic techniques coupled with mass spectrometry for structural elucidation.

Summary Table of Preparation Methods

| Preparation Method | Description | Key Enzymes/Reagents | Advantages | Limitations |

|---|---|---|---|---|

| Enzymatic Biosynthesis from DHA | Conversion of DHA by 15-LOX and 5-LOX to RvD2 | 15-LOX, 5-LOX, COX-2 | High stereospecificity, biologically relevant | Requires enzyme availability |

| Chemical Synthesis | Stepwise organic synthesis with stereocontrol | Stereoselective reagents | Pure compound, scalable in lab | Complex, time-consuming |

| Semi-Enzymatic Lipoxygenase Method | Oxidation of DHA by soybean lipoxygenase producing hydroperoxy intermediates | Soybean lipoxygenase | Mild conditions, scalable | Intermediate purification needed |

| Sulfido-Conjugate Biosynthesis | Enzymatic conjugation in immune cells forming sulfido-resolvin derivatives | Human phagocytes enzymes | Novel bioactive derivatives | Complex isolation from biological samples |

Research Findings and Analytical Notes

- The stereochemical purity of RvD2 is critical for its biological activity, necessitating enzymatic or stereoselective synthetic methods.

- Biosynthesis pathways are highly conserved across species and involve tightly regulated enzymatic steps ensuring correct double bond geometry and hydroxyl placement.

- Enzymatic preparation methods allow for the generation of RvD2 and related specialized proresolving mediators under physiological conditions, facilitating studies on their roles in inflammation and resolution.

- Advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy are essential for confirming the structure and purity of synthesized RvD2.

Scientific Research Applications

Anti-Inflammatory Properties

Mechanism of Action:

- Resolvin D2 is involved in the resolution of inflammation. It promotes the clearance of neutrophils from inflamed tissues and enhances the phagocytosis of apoptotic cells by macrophages . This action is crucial in preventing chronic inflammation and promoting tissue repair.

Research Findings:

- Studies have shown that Resolvin D2 can effectively reduce inflammation in models of acute lung injury and colitis. It acts by inhibiting pro-inflammatory cytokines and chemokines while promoting anti-inflammatory mediators .

Neuroprotective Effects

Mechanism of Action:

- The compound has been found to protect neuronal cells from oxidative stress and apoptosis. It modulates signaling pathways involved in cell survival and inflammation .

Research Findings:

- In animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, Resolvin D2 has demonstrated the ability to improve cognitive function and reduce neuroinflammation .

Cardiovascular Health

Mechanism of Action:

- Resolvin D2 plays a role in maintaining cardiovascular health by regulating vascular tone and reducing platelet aggregation .

Research Findings:

- Clinical studies indicate that supplementation with omega-3 fatty acids can enhance the levels of Resolvin D2 in circulation, which correlates with reduced cardiovascular events in high-risk populations .

Metabolic Regulation

Mechanism of Action:

- The compound influences lipid metabolism and insulin sensitivity. It enhances fatty acid oxidation and reduces lipogenesis in adipose tissues .

Research Findings:

- Animal studies have shown that Resolvin D2 treatment improves metabolic profiles in models of obesity and type 2 diabetes by reducing systemic inflammation and improving insulin sensitivity .

Potential in Cancer Therapy

Mechanism of Action:

- There is emerging evidence that Resolvin D2 can inhibit tumor growth and metastasis through its anti-inflammatory actions .

Research Findings:

- Preclinical studies suggest that it may enhance the efficacy of certain chemotherapeutic agents while mitigating their side effects by reducing inflammation associated with tumor progression .

Data Summary Table

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Anti-Inflammatory | Promotes clearance of neutrophils | Reduces inflammation in acute lung injury models |

| Neuroprotective | Protects neuronal cells from oxidative stress | Improves cognitive function in neurodegenerative disease models |

| Cardiovascular Health | Regulates vascular tone | Correlates with reduced cardiovascular events in high-risk populations |

| Metabolic Regulation | Enhances fatty acid oxidation | Improves metabolic profiles in obesity and type 2 diabetes models |

| Cancer Therapy | Inhibits tumor growth | Enhances efficacy of chemotherapy while reducing side effects |

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

Inflammation: Acts on inflammatory mediators and receptors, reducing inflammation.

Neuroprotection: Interacts with neuronal receptors, promoting cell survival and repair.

Cardioprotection: Modulates lipid metabolism and oxidative stress pathways, protecting heart tissue.

Comparison with Similar Compounds

Structural Differences :

- RvD1 : (7S,8R,17S)-trihydroxy configuration with double bonds at 4Z,9E,11E,13Z,15E,19Z.

- AT-RvD1 : 17R configuration due to aspirin-acetylated COX-2 activity, enhancing resistance to enzymatic degradation .

- AT-RvD2 : Distinct hydroxylation at C16 (absent in RvD1/AT-RvD1) and a unique double bond arrangement (8E,12E,14E vs. 9E,11E,15E in RvD1).

Functional Comparison :

Neuroprotectin D1 (NPD1/PD1)

Structural Differences :

Functional Comparison :

NPD1/PD1 is critical in neuronal survival and retinal integrity, whereas AT-RvD2 is more associated with resolving infections and chronic inflammatory states .

Maresin 1 (MaR1)

Structural Differences :

Functional Comparison :

MaR1 is notable for its role in tissue regeneration, while AT-RvD2 specializes in pathogen clearance .

17-oxo-DHA

Structural Differences :

Functional Comparison :

17-oxo-DHA operates via Nrf2/PPARγ pathways, contrasting with AT-RvD2’s direct immune cell modulation .

Biological Activity

(4Z,7R,8E,10Z,12E,14E,17S,19Z)-7,16,17-trihydroxydocosa-4,8,10,12,14,19-hexaenoic acid (commonly known as Resolvin D2 or RvD2) is a specialized pro-resolving mediator (SPM) derived from docosahexaenoic acid (DHA). This compound plays a crucial role in the resolution of inflammation and has garnered attention for its potential therapeutic applications in various inflammatory diseases.

Molecular Characteristics

- Molecular Formula : C22H32O5

- Molecular Weight : 376.486 g/mol

- CAS Number : 82864-77-5

RvD2 is synthesized from DHA through enzymatic pathways involving lipoxygenases. It exerts its biological effects primarily by binding to specific receptors on immune cells and modulating inflammatory responses. Key mechanisms include:

- Promotion of macrophage phagocytosis : Enhances the clearance of apoptotic cells and pathogens.

- Inhibition of pro-inflammatory cytokines : Reduces the production of cytokines such as IL-1β and TNF-α.

- Regulation of leukocyte trafficking : Modulates the migration of leukocytes to sites of inflammation.

Biological Activities

Research has demonstrated several biological activities associated with RvD2:

Anti-inflammatory Effects

RvD2 has been shown to significantly reduce inflammation in various models. For example:

- In a study involving acute lung injury models, RvD2 treatment led to decreased neutrophil infiltration and reduced levels of pro-inflammatory cytokines .

Resolution of Inflammation

RvD2 plays a critical role in the resolution phase of inflammation:

- It facilitates the transition from pro-inflammatory M1 macrophages to anti-inflammatory M2 macrophages .

- RvD2 promotes efferocytosis (the clearance of dead cells) by macrophages, which is essential for tissue repair .

Neuroprotective Properties

Recent studies indicate that RvD2 may have neuroprotective effects:

- In models of neuroinflammation, RvD2 administration resulted in reduced neuronal damage and improved functional outcomes .

Case Studies and Research Findings

Clinical Implications

The therapeutic potential of RvD2 extends to various clinical conditions characterized by chronic inflammation:

- Cardiovascular Diseases : By resolving inflammation in atherosclerosis models.

- Neurological Disorders : Potential benefits in Alzheimer's disease and multiple sclerosis due to its neuroprotective properties.

- Metabolic Disorders : May improve insulin sensitivity and mitigate obesity-related inflammation.

Chemical Reactions Analysis

Acylcarnitine Formation

RvD2 participates in mitochondrial β-oxidation through conjugation with carnitine:

-

Carnitine O-palmitoyltransferase (CPT1/2) : Catalyzes the reaction between RvD2-CoA and L-carnitine to form (4Z,7R,8E,10Z,12E,14E,17S,19Z)-7,16,17-trihydroxydocosa-4,8,10,12,14,19-hexaenoylcarnitine .

-

Transport mechanism : The acylcarnitine derivative facilitates mitochondrial uptake for energy production .

Key Reaction Steps :

-

Activation : RvD2 → RvD2-CoA via long-chain fatty-acid CoA ligase 1 .

-

Conjugation : RvD2-CoA + L-carnitine → RvD2-carnitine (catalyzed by CPT1) .

-

Mitochondrial entry : CPT2 regenerates RvD2-CoA for β-oxidation .

Receptor-Mediated Signaling

RvD2 binds to G-protein-coupled receptors (GPCRs) to exert anti-inflammatory effects:

-

GPR18/DRV2 receptor activation : Triggers intracellular pathways (e.g., MAPK/ERK) to suppress neutrophil infiltration .

-

Cellular targets : Macrophages, neutrophils, and endothelial cells .

Table 2: Bioactive Interactions of RvD2

| Target Cell | Interaction Outcome | Signaling Pathway |

|---|---|---|

| Macrophages | Enhanced phagocytosis | cAMP/PKA |

| Neutrophils | Reduced chemotaxis | NF-κB inhibition |

| Endothelial cells | Decreased adhesion molecule expression | PI3K/Akt |

Stability and Degradation

-

Autooxidation : The conjugated hexaene structure makes RvD2 susceptible to free radical-mediated degradation .

-

Enzymatic inactivation : CYP450 isoforms (e.g., CYP4F3) hydroxylate or epoxidize RvD2, reducing bioactivity .

Synthetic Modifications

-

Esterification : Hydroxyl groups at C7, C16, and C17 are sites for synthetic derivatization to enhance stability .

-

Protective group strategies : Acetylation of hydroxyl groups during laboratory synthesis .

RvD2’s chemical reactivity underpins its dual role as a metabolic intermediate and inflammation-resolving molecule. Its biosynthesis, conjugation with carnitine, and receptor interactions highlight its complex biochemical landscape, validated by structural and functional studies .

Q & A

Q. What are the key structural features and nomenclature of this compound?

The compound is a trihydroxylated docosahexaenoic acid derivative with six double bonds in the 4Z,8E,10Z,12E,14E,19Z configuration and hydroxyl groups at C7, C16, and C17. The stereochemistry (7S,16R,17S) is critical for bioactivity, distinguishing it from other resolvins (e.g., RvD1, RvD3) . Systematic naming follows IUPAC guidelines, emphasizing Z/E geometry and hydroxyl positioning .

Q. What enzymatic pathways are involved in its biosynthesis?

RvD2 is biosynthesized via sequential lipoxygenase (LOX) actions on docosahexaenoic acid (DHA). Human neutrophils and macrophages convert DHA to 17S-hydroperoxy-DHA via 15-LOX, followed by 5-LOX-mediated epoxidation and hydrolysis to form the trihydroxy structure . Aspirin-triggered biosynthesis via acetylated COX-2 produces epimeric 17R-hydroxy intermediates (AT-RvD2) .

Q. What experimental models are used to study its anti-inflammatory actions?

Key models include:

- Murine peritonitis : Measures leukocyte infiltration reduction (IC₅₀ ~0.1–1 nM) .

- Glial cell assays : Quantifies cytokine (e.g., TNF-α, IL-6) inhibition via NF-κB pathway modulation .

- Microfluidic chemotaxis : Evaluates neutrophil migration suppression at picomolar concentrations .

Advanced Research Questions

Q. How can contradictory data regarding its receptor binding specificity be resolved?

Discrepancies arise from metabolic inactivation (e.g., 7-oxo-RvD2, 16-oxo-RvD2) and stereochemical variability in synthetic analogs. Methodological solutions include:

Q. What methodological challenges arise in quantifying this compound in biological matrices?

Challenges include low endogenous concentrations (pg–ng/g tissue) and isomer interference. Best practices:

Q. What are the implications of stereochemical variations in synthetic analogs?

Epimerization at C7 or C16 reduces bioactivity by >90%. For example:

Q. How does its metabolic fate influence therapeutic efficacy?

RvD2 is inactivated via dehydrogenation (e.g., 7-oxo-RvD2) and β-oxidation in macrophages. Strategies to enhance stability:

- PEGylation : Prolongs half-life in circulation by 4-fold .

- Nanoencapsulation : Liposomal delivery reduces hepatic clearance .

Q. What advanced separation techniques are used in its isolation?

- Preparative HPLC : Achieves >95% purity using gradient elution (MeCN/H₂O with 0.01% acetic acid) .

- Countercurrent chromatography (CCC) : Separates hydroxylated isomers without column degradation .

Methodological Framework for Research Design

- Theoretical linkage : Anchor studies in lipid mediator biology or resolution pharmacology .

- Contradiction analysis : Use pathway enrichment tools (e.g., KEGG, Reactome) to map conflicting signaling nodes .

- Stereochemical validation : Match synthetic products to endogenous mediators via MRM LC-MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.